1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a phospholipid compound commonly used in biochemical and biophysical research. It is known for its ability to form classical lipid bilayers, which are essential for studying membrane dynamics and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation and subsequent reaction with ammonium hydroxide to form the ammonium salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes, often utilizing automated systems to maintain consistency and efficiency. The final product is purified through techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphatidylglycerol peroxides, while substitution reactions can yield various phosphatidylglycerol derivatives .
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:
Chemistry: It is used to study lipid bilayer formation and membrane dynamics.
Biology: It serves as a model compound for studying cell membrane interactions and lipid-protein interactions.
Medicine: It is used in the development of liposomal drug delivery systems and as a component in pulmonary surfactants.
Industry: It is employed in the formulation of cosmetics and pharmaceuticals
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including proteins and other lipids, to modulate membrane-associated processes. The pathways involved include lipid-lipid interactions and lipid-protein interactions, which are crucial for maintaining membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific fatty acid composition (palmitic acid) and its ability to form stable bilayers at various temperatures. This makes it particularly useful for studying membrane dynamics and interactions under different conditions .
Properties
CAS No. |
1373168-73-0 |
---|---|
Molecular Formula |
C38H78NO10P |
Molecular Weight |
740.0 g/mol |
IUPAC Name |
azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3/t35?,36-;/m1./s1 |
InChI Key |
KSVUSCAQEBSOIJ-ODZMYOIVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Origin of Product |
United States |
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